![molecular formula C17H25NO3 B14478762 3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol CAS No. 65620-14-6](/img/structure/B14478762.png)
3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol is a complex organic compound characterized by its unique spiro structure. This compound features a phenol group attached to a spirocyclic system containing a dimethylamino group and a dioxaspiro moiety. The spiro structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(Dimethylamino)-1,5-dioxaspiro[55]undecan-9-yl]phenol typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and minimize waste.
化学反応の分析
Types of Reactions
3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenol derivatives.
科学的研究の応用
3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in π-π interactions, while the dimethylamino group can engage in electrostatic interactions. These interactions influence the compound’s binding affinity and specificity for various targets, modulating biological pathways and exerting its effects .
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one
- 1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-
- 3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undecane
Uniqueness
Compared to these similar compounds, 3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol stands out due to the presence of the phenol and dimethylamino groups. These functional groups confer unique chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
CAS番号 |
65620-14-6 |
|---|---|
分子式 |
C17H25NO3 |
分子量 |
291.4 g/mol |
IUPAC名 |
3-[9-(dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol |
InChI |
InChI=1S/C17H25NO3/c1-18(2)16(14-5-3-6-15(19)13-14)7-9-17(10-8-16)20-11-4-12-21-17/h3,5-6,13,19H,4,7-12H2,1-2H3 |
InChIキー |
XWCGVLITHHOTAL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1(CCC2(CC1)OCCCO2)C3=CC(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
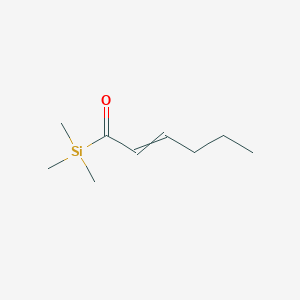
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
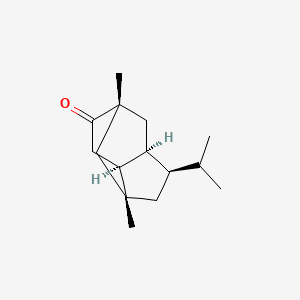
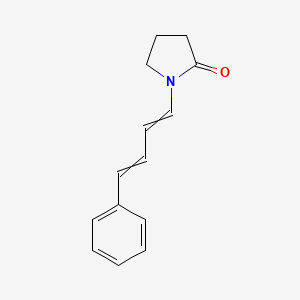
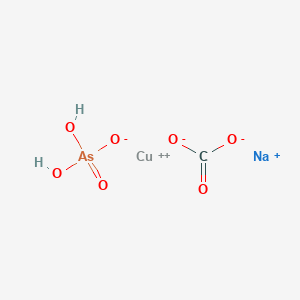
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
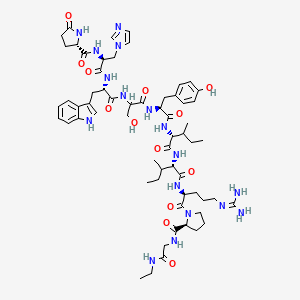
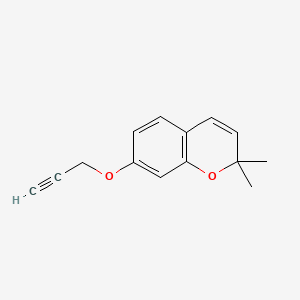

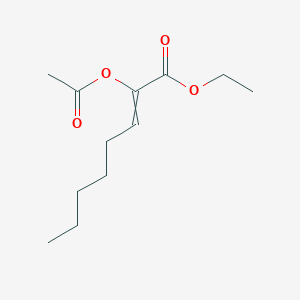
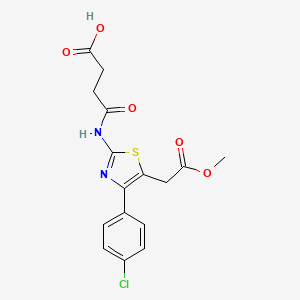
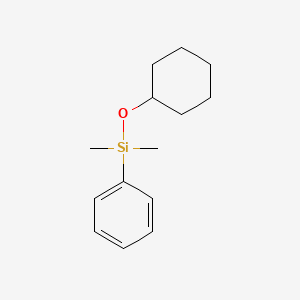
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
